LogP Differentiation: 5.5-Fold Higher Lipophilicity vs. the 1-Methyl Analog with Identical Polar Surface Area
The target compound bis(1-propyl-1H-imidazol-2-yl)methanone exhibits a calculated LogP of 2.13, compared to 0.38 for the 1-methyl analog (CAS 62366-40-9) . This represents a LogP difference (ΔLogP) of +1.75 log units, corresponding to an approximately 56-fold higher octanol-water partition coefficient. Critically, both compounds share an identical polar surface area (PSA) of 52.71 Ų , meaning the enhanced lipophilicity is achieved without compromising hydrogen-bonding capacity—a combination not available from the methyl or unsubstituted congeners.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.13 |
| Comparator Or Baseline | Bis(1-methyl-1H-imidazol-2-yl)methanone (CAS 62366-40-9): LogP = 0.38 |
| Quantified Difference | ΔLogP = +1.75 log units (~56-fold greater P_octanol/water) |
| Conditions | Calculated LogP values from authoritative chemical databases using standardized prediction algorithms (Chemsrc / SLPharmaChem); PSA measured at 52.71 Ų for both compounds |
Why This Matters
For procurement decisions in medicinal chemistry or ligand design, the 56-fold higher lipophilicity at identical PSA means the propyl variant can cross biological membranes or partition into organic phases far more efficiently without introducing additional hydrogen-bond donor/acceptor liabilities.
